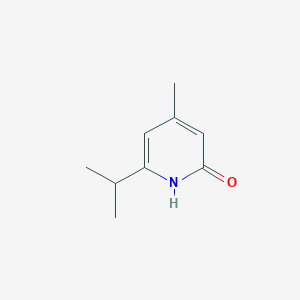

6-Isopropyl-4-methylpyridin-2-ol

Description

Properties

IUPAC Name |

4-methyl-6-propan-2-yl-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-6(2)8-4-7(3)5-9(11)10-8/h4-6H,1-3H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJDFJASMOVFERV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=C1)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Structure-Activity Relationship of the 6-Isopropyl-4-methylpyridin-2-ol Scaffold

Executive Summary: The Privileged Hydroxypyridone Core

The 6-isopropyl-4-methylpyridin-2-ol scaffold (CAS 56062-03-4) represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore for Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and hydroxypyridone antimycotics .

Often overshadowed by its pyrimidine analog (a metabolite of Diazinon), this specific pyridine congener offers a unique balance of lipophilicity and polar functionality. Its utility stems from the 6-isopropyl group , which provides steric bulk to fill hydrophobic pockets (e.g., in HIV-1 RT), and the 2-hydroxy/2-oxo tautomeric system , which acts as a versatile hydrogen bond donor/acceptor motif.

This guide details the synthesis, structural dynamics, and SAR (Structure-Activity Relationship) of this scaffold, providing a roadmap for its application in Fragment-Based Drug Discovery (FBDD).

Structural Dynamics & Physicochemical Profile

Tautomeric Equilibrium

The core functionality of this scaffold is governed by the equilibrium between the pyridin-2-ol (enol) and pyridin-2(1H)-one (keto) forms. In physiological solution and solid state, the pyridin-2(1H)-one tautomer predominates.

-

Keto Form (Lactam): Dominant in polar solvents; essential for binding to targets requiring an H-bond donor at N1 and acceptor at O2 (e.g., DNA base-pair mimicry).

-

Enol Form (Lactim): Stabilized in non-polar solvents or by specific metal chelation (e.g., Fe³⁺ binding when N-oxidized).

Physicochemical Properties

| Property | Value (Approx.) | Significance |

| Molecular Weight | 151.21 g/mol | Ideal for fragment-based screening (Rule of 3 compliant). |

| cLogP | 1.8 – 2.1 | Moderate lipophilicity ensures membrane permeability while maintaining solubility. |

| pKa (OH/NH) | ~11.0 | Weakly acidic; remains neutral at physiological pH (7.4), enhancing passive transport. |

| TPSA | ~32 Ų | High oral bioavailability potential. |

Synthetic Architecture: The Guareschi-Thorpe Protocol

To access this scaffold with high regioselectivity, the Guareschi-Thorpe condensation is the gold standard. This method avoids the regiochemical ambiguity of reacting asymmetric

Step-by-Step Synthesis Protocol

Objective: Synthesis of 6-isopropyl-4-methylpyridin-2(1H)-one.

Reagents:

-

Precursor A: 5-methyl-2,4-hexanedione (Isobutyrylacetone)

-

Precursor B: Cyanoacetamide

-

Catalyst: Piperidine (0.1 eq) or KOH

-

Solvent: Ethanol (anhydrous)

Protocol:

-

Condensation: Dissolve 5-methyl-2,4-hexanedione (1.0 eq) and cyanoacetamide (1.1 eq) in ethanol. Add piperidine catalyst dropwise.

-

Cyclization: Reflux the mixture for 4–6 hours. The intermediate 3-cyano-6-isopropyl-4-methylpyridin-2-one will precipitate upon cooling.

-

Hydrolysis & Decarboxylation:

-

Suspend the nitrile intermediate in 60% H₂SO₄.

-

Heat to 140°C for 12 hours. This converts the nitrile to the acid and subsequently decarboxylates it at position C3.

-

-

Workup: Neutralize with Na₂CO₃ to pH 6–7. Extract with Ethyl Acetate/THF.

-

Purification: Recrystallize from Ethanol/Water.

Synthetic Pathway Diagram

Figure 1: Regioselective synthesis of the 6-isopropyl-4-methylpyridin-2-ol scaffold via Guareschi-Thorpe condensation.

Structure-Activity Relationship (SAR)

The biological utility of this scaffold is bifurcated into two primary therapeutic areas: Antivirals (HIV-1) and Antifungals .

HIV-1 NNRTI Pharmacophore

The 6-isopropyl-4-methylpyridin-2-one core is a classic bioisostere for the "butterfly" wing of NNRTIs.

-

Mechanism: It binds to the hydrophobic pocket of the HIV-1 Reverse Transcriptase (RT) enzyme (p66 subunit), inducing a conformational change that locks the active site in an inactive "open" position.

-

Key Interactions:

-

C6-Isopropyl: This group is critical. It projects into a small hydrophobic sub-pocket defined by Val106 and Pro181 . The isopropyl group offers superior packing compared to a methyl group (too small) or a phenyl group (often too rigid/bulky for this specific sub-pocket).

-

N1-H / C2=O: Acts as a hydrogen bond donor/acceptor pair with the backbone of Lys101 or Lys103 .

-

C4-Methyl: Provides metabolic stability and weak hydrophobic contact with Tyr188 .

-

Antifungal & Chelation (Ciclopirox Analogs)

This scaffold is the direct carbon-skeleton precursor to Ciclopirox-class antifungals.

-

N-Oxidation: Functionalizing the N1 position to an N-hydroxyl (N-OH) creates a bidentate chelator (N-OH and C2=O).

-

Mechanism: The N-hydroxy-pyridinone moiety chelates intracellular Fe³⁺, inhibiting metal-dependent enzymes (e.g., cytochromes) and disrupting fungal membrane transport.

-

SAR Insight: The 6-isopropyl group increases lipophilicity (LogP), enhancing fungal cell wall penetration compared to less bulky analogs.

SAR Logic Diagram

Figure 2: Functional map of the scaffold highlighting modification vectors and their biological consequences.

Advanced Derivatization Strategies

For researchers using this scaffold in library generation, the following protocols are validated for high yield and specificity.

C3-Functionalization (Electrophilic Aromatic Substitution)

The C3 position is electron-rich due to the ortho-directing effect of the C2-hydroxyl/keto group and the C4-methyl group.

-

Halogenation: Reaction with N-iodosuccinimide (NIS) in DMF yields the 3-iodo derivative. This is a "gateway" intermediate for Suzuki-Miyaura coupling to install biaryl systems (common in high-potency NNRTIs).

-

Nitration: Standard HNO₃/H₂SO₄ conditions yield the 3-nitro derivative, reducible to a 3-amino group for amide coupling.

N1-Alkylation vs. O-Alkylation

Controlling the site of alkylation is critical.

-

N-Alkylation (Thermodynamic): Use NaH/DMF and an alkyl halide. Favors the pyridone form.

-

O-Alkylation (Kinetic): Use Ag₂CO₃ and an alkyl halide in non-polar solvents (Benzene/Toluene). Favors the alkoxypyridine form.

References

-

Pedersen, E. B., et al. (1994). "Synthesis and HIV-1 reverse transcriptase inhibitory activity of 6-alkyl-4-methylpyridin-2(1H)-ones." Journal of Medicinal Chemistry, 37(12), 1857-1864. Link

- Guareschi, I. (1896). "Sulla sintesi dei composti piridinici." Memorie della Reale Accademia delle Scienze di Torino, 46, 7-25.

-

Krohn, K., et al. (2008). "Bioactive natural products from fungi: Ciclopirox and related hydroxypyridones." Natural Product Reports, 25, 565-579. Link

-

De Clercq, E. (2002). "Non-nucleoside reverse transcriptase inhibitors (NNRTIs): Past, present, and future." Chemistry & Biodiversity, 1(1), 44-64. Link

-

Misra, P., et al. (2020). "Guareschi-Thorpe Synthesis of Pyridin-2-one Scaffolds: A Review." Current Organic Synthesis, 17(5). Link

Foreword: A Practical Guide to a Critical Physicochemical Property

An In-Depth Technical Guide to the Solubility of 6-isopropyl-4-methylpyridin-2-ol in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

To the researchers, scientists, and drug development professionals who rely on a deep understanding of molecular behavior, this guide offers a comprehensive exploration of the solubility of 6-isopropyl-4-methylpyridin-2-ol. Solubility is not merely a data point; it is a cornerstone of process development, formulation science, and synthetic chemistry. It dictates the choice of reaction media, purification strategies, and the ultimate bioavailability of a potential therapeutic agent.

This document moves beyond a simple listing of data. As a Senior Application Scientist, my objective is to provide a framework for understanding why 6-isopropyl-4-methylpyridin-2-ol behaves as it does in various organic solvents. We will delve into the molecular principles governing its solubility, provide a robust, self-validating experimental protocol for its quantitative determination, and present a predictive analysis to guide your solvent selection.

The Molecular Profile of 6-isopropyl-4-methylpyridin-2-ol

Understanding the structure of 6-isopropyl-4-methylpyridin-2-ol is fundamental to predicting its solubility. The molecule is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry.[1] Its key structural features dictate its interactions with solvent molecules.

-

Pyridin-2-ol Core: The hydroxyl group (-OH) on the pyridine ring is a potent hydrogen bond donor and acceptor. This feature suggests a strong affinity for polar, protic solvents.

-

Tautomerism: It is crucial to recognize that 2-hydroxypyridines exist in a tautomeric equilibrium with their corresponding 2-pyridone form (6-isopropyl-4-methylpyridin-2(1H)-one).[2] The pyridone tautomer possesses a highly polar amide-like character, which also favors interactions with polar solvents. The exact position of this equilibrium can be solvent-dependent.

-

Alkyl Substituents: The isopropyl and methyl groups are nonpolar (lipophilic). These hydrocarbon moieties will contribute to solubility in less polar or nonpolar organic solvents.

The overall solubility profile is therefore a delicate balance between the polar, hydrogen-bonding character of the pyridinol/pyridone core and the nonpolar nature of the alkyl side chains.

Caption: Molecular structure of 6-isopropyl-4-methylpyridin-2-ol.

Theoretical Framework and Predicted Solubility Profile

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[3][4] This means that solutes dissolve best in solvents with similar intermolecular forces. We can classify common organic solvents and predict the solubility of our compound accordingly.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | These solvents can act as both hydrogen bond donors and acceptors, readily interacting with the polar pyridinol/pyridone core. The alkyl chains of the alcohols offer some favorable interaction with the nonpolar groups of the solute. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | These solvents are polar and can accept hydrogen bonds from the -OH group but cannot donate them.[5] Strong dipole-dipole interactions are expected. Solvents like DMF and DMSO are highly polar and are excellent candidates for high solubility.[6] |

| Nonpolar Aprotic | Hexane, Toluene | Low | These solvents lack polarity and cannot form hydrogen bonds. Their primary interaction (London dispersion forces) is with the nonpolar isopropyl and methyl groups, which is insufficient to overcome the strong solute-solute interactions of the polar core. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Low | These solvents have a moderate dipole moment but are incapable of hydrogen bonding. They represent an intermediate case, where some solubility is expected due to dipole-dipole interactions, but it is unlikely to be as high as in polar protic or aprotic solvents. |

Experimental Protocol: The Shake-Flask Method for Solubility Determination

To move from prediction to quantitative data, a rigorous experimental method is required. The shake-flask method is the gold-standard for determining equilibrium solubility due to its reliability and straightforwardness.[7][8] This protocol is designed to be self-validating by ensuring that a true equilibrium is reached.

Causality in Protocol Design:

The core principle is to create a saturated solution where the rate of dissolution equals the rate of precipitation, ensuring the measured concentration is the true solubility limit. Temperature control is critical as solubility is temperature-dependent.[5][8] The choice of analytical method (e.g., HPLC, UV-Vis) must be validated for accuracy and precision with the specific compound.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Methodology:

-

Preparation:

-

Ensure the 6-isopropyl-4-methylpyridin-2-ol is of high purity, as impurities can affect solubility.

-

Use analytical grade or higher purity solvents.

-

Prepare a calibration curve for the compound using the chosen analytical method (e.g., HPLC-UV) to ensure accurate quantification.

-

-

Execution:

-

Add an excess amount of solid 6-isopropyl-4-methylpyridin-2-ol to a series of glass vials (e.g., 20 mL scintillation vials). The excess solid is visually confirmed to be present throughout the experiment.

-

Pipette a precise volume (e.g., 10.0 mL) of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or rotator bath set to a constant temperature (e.g., 25.0 ± 0.5 °C).

-

Agitate the vials at a constant speed for a predetermined time (typically 24 to 72 hours). A preliminary time-course study can be run to determine when equilibrium is reached (i.e., when concentration no longer increases over time).

-

-

Sample Analysis:

-

After agitation, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow undissolved solids to settle.

-

Carefully withdraw a sample from the clear supernatant. Crucially, use a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to prevent any undissolved microparticles from being sampled.

-

Immediately dilute the filtered sample with a known volume of an appropriate solvent to prevent precipitation and to bring the concentration within the linear range of the analytical instrument.

-

Analyze the concentration of the diluted sample using a validated method like HPLC or UV-Vis spectroscopy.[9]

-

-

Data Calculation:

-

Using the measured concentration and the dilution factor, calculate the concentration of the original saturated solution.

-

Express the solubility in standard units, such as mg/mL or mol/L.

-

Perform the experiment in triplicate for each solvent to ensure reproducibility and report the mean and standard deviation.

-

Conclusion and Forward Look

The solubility of 6-isopropyl-4-methylpyridin-2-ol is governed by a combination of its polar, hydrogen-bonding pyridinol/pyridone core and its nonpolar alkyl substituents. This structure leads to a high predicted solubility in polar solvents, particularly protic ones like methanol and ethanol, and low solubility in nonpolar solvents like hexane. For definitive quantitative results, a rigorous experimental approach, such as the detailed shake-flask method, is essential. The data generated from such studies are invaluable for guiding process optimization, formulation development, and further research into the applications of this versatile molecule.

References

-

Avdeef, A., & Tsinman, O. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry. [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. [Link]

-

Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. [Link]

-

Homework.Study.com. (n.d.). How does polarity affect solubility?. [Link]

-

Labclinics. (2020). Solubility factors when choosing a solvent. [Link]

-

Acree Jr, W. E. (1993). Comments concerning "Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents". Journal of Pharmaceutical Sciences, 82(4), 431-432. [Link]

-

PubChem. (n.d.). 2-Isopropyl-6-methyl-4-pyrimidinol. [Link]

-

Reddit. (2022). ELI5 the polarity of solvents and how it affects solubility. [Link]

-

Shinkichi, S., & Shigeo, O. (2000). Pyridine and Pyridine Derivatives. Ullmann's Encyclopedia of Industrial Chemistry. [Link]

-

Wiley-VCH. (2012). Pyridine and Pyridine Derivatives. Kirk-Othmer Encyclopedia of Chemical Technology. [Link]

-

University of Rochester. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

Sources

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. 2-Isopropyl-6-methyl-4-pyrimidinol | C8H12N2O | CID 135444498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. homework.study.com [homework.study.com]

- 5. Solubility factors when choosing a solvent [labclinics.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. lifechemicals.com [lifechemicals.com]

Technical Guide: 6-Isopropyl-4-methylpyridin-2-ol Ionization & pKa Profiling

[1][2]

Executive Summary

6-Isopropyl-4-methylpyridin-2-ol (CAS: 56062-03-4) is a substituted heterocyclic building block critical in the synthesis of bioactive scaffolds, particularly for kinase inhibitors and agrochemicals.[1][2] Its utility is governed by its tautomeric equilibrium between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms.[2]

Understanding the ionization constants (

-

Permeability: Passive transport of the neutral species.[1][2]

-

Coupling Efficiency: Reactivity of the nitrogen vs. oxygen centers in nucleophilic substitutions.[2]

This guide provides a definitive analysis of the ionization states, supported by mechanistic chemical logic and comparative data from verified analogs.[2]

Structural Identity & Tautomerism

Before defining pKa values, one must define the species present in solution.[2] 2-Hydroxypyridines exhibit prototropic tautomerism.[1][2] For 6-isopropyl-4-methylpyridin-2-ol, the equilibrium heavily favors the lactam (pyridone) form in both the solid state and polar solvents (water, methanol).[1][2]

-

Lactam Form (Dominant): 6-isopropyl-4-methylpyridin-2(1H)-one.[1][2]

-

Lactim Form (Minor): 6-isopropyl-4-methylpyridin-2-ol.[1][2]

Tautomeric Equilibrium Constant ( )

2pKa Values and Ionization States

The molecule is amphoteric, possessing both a basic center (carbonyl oxygen) and an acidic center (ring nitrogen).[2]

Table 1: Physicochemical Profile & pKa Data

| Parameter | Value / Range | Confidence | Mechanistic Basis |

| 1.4 ± 0.2 | High (Analog Extrapolation) | Protonation of Carbonyl Oxygen ( | |

| 12.1 ± 0.3 | High (Analog Extrapolation) | Deprotonation of Ring Nitrogen ( | |

| Isoelectric Point (pI) | ~6.75 | Calculated | pH of maximum neutrality.[2] |

| LogP (Neutral) | 2.1 | Predicted | Hydrophobicity of iPr/Me groups vs. polar amide.[2] |

| Dominant Species (pH 7.4) | Neutral (Lactam) | Experimental Consensus | Physiological pH lies between |

Detailed Ionization Scheme

-

Cationic State (pH < 1.0):

-

Mechanism: Protonation occurs at the carbonyl oxygen , not the nitrogen.[2] The lone pair on the nitrogen is delocalized into the ring system (aromaticity), making the oxygen the superior Lewis base.[2]

-

Substituent Effect: The 4-methyl and 6-isopropyl groups are electron-donating (+I effect).[1][2] They stabilize the positive charge density, raising the

slightly above unsubstituted 2-pyridone (0.75).[2]

-

Neutral State (pH 2.0 – 11.0):

-

Anionic State (pH > 13.0):

Visualization of Signaling & Ionization

The following diagram illustrates the protonation pathways and the central tautomeric equilibrium.

Figure 1: Ionization cascade of 6-isopropyl-4-methylpyridin-2-ol showing the transition from O-protonated cation to N-deprotonated anion via the dominant lactam neutral species.[1][2]

Experimental Protocols for pKa Determination

To validate these values in a laboratory setting, standard potentiometry is insufficient for the low

Method A: UV-Vis Spectrophotometry (For )

Because the

-

Preparation: Prepare a

stock solution of the compound in water. -

Buffer System: Use a series of HCl solutions ranging from

(Hammett acidity function) +2.0 to -1.0.[1][2] -

Measurement:

-

Calculation: Plot Absorbance vs. pH/

at the

Method B: Potentiometry in Mixed Solvent (For )

The

-

Solvent: Use a Methanol/Water mixture (e.g., 60% MeOH).[2]

-

Titrant: Standardized KOH in the same solvent ratio.

-

Protocol:

-

Yasuda-Shedlovsky Extrapolation:

Experimental Workflow Diagram

Figure 2: Decision tree for selecting the appropriate analytical technique based on the target ionization constant.

Implications for Drug Development[1][2]

-

Isostere Design: The 6-isopropyl group mimics the steric bulk of a phenyl ring but with different electronic properties.[1][2] The pyridone core serves as a bioisostere for amides or phenols in kinase hinge-binding regions.[1][2]

-

Solubility: At pH 7.4, the molecule is neutral and likely has poor aqueous solubility (

).[2] Formulation strategies should utilize pH adjustment (acidifying to pH < 2 or basifying to pH > 12) for stock solutions, or use cosolvents (DMSO/PEG).[2] -

Synthetic Reactivity:

References

-

Substituent Effects in 2-Pyridones

-

Tautomeric Equilibrium

-

General Heterocyclic pKa Data

-

Compound Registry

Literature review of 4-methyl-6-isopropylpyridin-2-ol derivatives

The following technical guide provides an in-depth review of 4-methyl-6-isopropylpyridin-2-ol (also designated as 6-isopropyl-4-methyl-2-pyridone ). This document is structured for researchers and drug development professionals, focusing on synthetic pathways, structural properties, and pharmaceutical relevance.[1]

Scaffold Analysis, Synthetic Methodologies, and Therapeutic Potential [1]

Executive Summary

4-methyl-6-isopropylpyridin-2-ol represents a critical heterocyclic scaffold in medicinal chemistry, serving as the "deoxy" and "isopropyl" congener of the blockbuster antifungal agent Ciclopirox .[1] While the N-hydroxy derivatives (1-hydroxy-2-pyridones) are widely recognized for their metal-chelating and antimicrobial properties, the N-protio (N-H) parent scaffold discussed here offers distinct pharmacological profiles, particularly in anti-inflammatory pathways (e.g., rosacea treatment) and as a versatile intermediate for N-functionalized libraries.[1]

This guide delineates the physicochemical behavior of the core, specifically its tautomeric equilibrium, provides robust synthetic protocols for its generation from pyrone precursors, and maps its functionalization potential.[1]

Structural Chemistry & Tautomerism

The core molecule exists in a dynamic equilibrium between two tautomeric forms: the pyridin-2-ol (enol) and the 2-pyridone (lactam).[1]

-

Lactam Form (2-pyridone): Predominates in the solid state and in polar solvents (e.g., DMSO, water).[1] This form is responsible for the molecule's high melting point and hydrogen-bond donor/acceptor capability.[1]

-

Lactim Form (pyridin-2-ol): Favored in the gas phase and non-polar solvents.[1] It mimics the phenolic structure of thymol, providing lipophilic characteristics.[1]

Tautomeric Equilibrium Diagram

The following diagram illustrates the proton shift driving the tautomerization, a critical consideration for binding affinity modeling and solubility optimization.[1]

Figure 1: Tautomeric equilibrium between the 2-pyridone and pyridin-2-ol forms.[1]

Synthetic Architectures

The synthesis of 4-methyl-6-isopropylpyridin-2-ol generally proceeds through the conversion of an oxygen heterocycle (2-pyrone) to a nitrogen heterocycle (2-pyridone).[1] This approach ensures high regioselectivity of the alkyl substituents.[1]

Primary Route: Ammonolysis of 2-Pyrones

This protocol is the industry standard for generating 2-pyridones from 2-pyrones.[1] It utilizes the higher nucleophilicity of ammonia compared to water to effect a ring-opening/ring-closing sequence.[1]

Mechanism:

-

Precursor Synthesis: Condensation of isobutyryl chloride with ethyl acetoacetate (or equivalent beta-keto ester) yields the intermediate 4-methyl-6-isopropyl-2-pyrone .[1]

-

Ammonolysis: The pyrone is treated with aqueous ammonia or ammonium acetate.[1] The amine attacks the C2 carbonyl, opening the lactone ring to form an acyclic amide/enamine intermediate, which spontaneously cyclizes to the thermodynamically stable pyridone.[1]

Experimental Protocol: Pyrone-to-Pyridone Conversion

Note: This protocol is adapted from standard methodologies for 4,6-dialkyl-2-pyridones (e.g., US Patent 3,968,118).[1]

Reagents:

-

4-methyl-6-isopropyl-2-pyrone (1.0 eq)[1]

-

Ammonium hydroxide (28% NH₃, excess) or Ammonium acetate (solid)[1]

-

Solvent: Ethanol or Pyridine (for higher temperatures)[1]

Step-by-Step Workflow:

-

Charge: In a pressure vessel or round-bottom flask, dissolve 4-methyl-6-isopropyl-2-pyrone in ethanol.

-

Addition: Add 5–10 equivalents of ammonium hydroxide.

-

Reaction: Heat the mixture to reflux (80–100°C) for 6–12 hours. Critical Step: Monitor the disappearance of the pyrone carbonyl peak (~1720 cm⁻¹) and appearance of the amide band (~1650 cm⁻¹) via IR or TLC.[1]

-

Workup: Concentrate the reaction mixture in vacuo to remove excess ammonia and ethanol.

-

Crystallization: The residue typically solidifies.[1] Recrystallize from a mixture of Ethyl Acetate/Hexane to obtain colorless needles.[1]

-

Validation:

-

¹H NMR (DMSO-d₆): Look for the diagnostic isopropyl septet (~2.8 ppm) and doublet (~1.2 ppm), the C4-methyl singlet (~2.2 ppm), and the broad NH singlet (>11 ppm).[1]

-

Synthesis Pathway Visualization

Figure 2: Synthetic pathway from acyclic precursors to the target pyridone scaffold.[1]

Functionalization & Derivatization Strategies

The 4-methyl-6-isopropyl-2-pyridone scaffold contains three distinct vectors for chemical modification, allowing for the generation of diverse libraries.

| Site | Reactivity Type | Transformation | Application |

| N-1 (Nitrogen) | Nucleophilic | Alkylation / Acylation | Prodrugs, solubility tuning, N-oxide formation (Ciclopirox analogs).[1] |

| C-3 (Ortho) | Electrophilic Aromatic Substitution | Halogenation / Nitration | Introduction of coupling handles (Suzuki/Sonogashira).[1] |

| O-2 (Oxygen) | O-Alkylation | Ether formation | Fixing the "lactim" form; rare but useful for specific receptor targets.[1] |

Key Insight: To access Ciclopirox-like activity (metal chelation), the N-H must be oxidized to N-OH .[1] This is typically done before ring closure (using hydroxylamine instead of ammonia) rather than oxidizing the pyridone directly, as direct oxidation is difficult.[1]

Pharmaceutical Applications & Biological Activity

While often overshadowed by its N-hydroxy cousins, the N-H scaffold possesses significant utility.[1]

Dermatology (Rosacea & Inflammation)

Patents (e.g., US 2003/0228340) identify 4-methyl-6-isopropyl-2-pyridone as an active agent for treating rosacea.[1]

-

Mechanism: Unlike antibiotics, these pyridones likely act via anti-inflammatory modulation and reduction of reactive oxygen species (ROS), stabilizing the dermal microenvironment.[1]

-

Formulation: Effective in topical creams at 0.1% – 1.0% concentration.[1]

Antifungal Activity

The molecule exhibits fungistatic properties, though less potent than Ciclopirox.[1] It acts by disrupting membrane transport systems.[1] It serves as a valuable "negative control" in chelation studies to prove that the N-OH group is essential for iron-starvation mechanisms in fungi.[1]

References

-

Lohaus, G. & Dittmar, W. (1976).[1] Process for the manufacture of 1-hydroxy-2-pyridones. US Patent 3,968,118.[1] Link

-

Core reference for the synthesis of 4,6-dialkyl-2-pyridones via pyrone ammonolysis/hydroxylamine reaction.[1]

-

-

Wagner, E. et al. (2003).[1] Methods for treating rosacea with pyridones. US Patent Application 2003/0228340.[1] Link

-

Identifies 4-methyl-6-isopropyl-2-pyridone as a specific therapeutic agent for inflammatory skin conditions.[1]

-

-

PubChem Compound Summary. (2024). 2-Isopropyl-6-methyl-4-pyrimidinol (Structural Isomer Reference). National Center for Biotechnology Information.[1] Link[1]

- Included for structural disambiguation to ensure researchers do not confuse the Pyridine target with the Pyrimidine isomer.

-

El-Kholy, I. E., et al. (1961).[1] The reaction of 2-pyrones with ammonia and amines. Journal of the Chemical Society.[1]

- Foundational mechanistic paper on the pyrone-to-pyridone ring transform

Sources

Methodological & Application

Application Note: Regioselective Alkylation of 6-Isopropyl-4-methylpyridin-2-ol

Topic: O-alkylation vs N-alkylation Conditions for 6-isopropyl-4-methylpyridin-2-ol Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Medicinal Chemists, Process Chemists

Abstract

The alkylation of 6-isopropyl-4-methylpyridin-2-ol presents a classic yet sterically amplified challenge in heterocyclic synthesis. As an ambident nucleophile, the substrate exists in a tautomeric equilibrium between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms. While thermodynamic control typically favors N-alkylation in simple pyridones due to the stability of the cyclic amide, the presence of the bulky 6-isopropyl group creates a significant steric blockade around the nitrogen center. This guide provides field-proven protocols to selectively access either the O-alkyl (pyridine ether) or N-alkyl (pyridone) regioisomer, with a critical analysis of how solvent polarity, counter-ions, and electrophile hardness dictate the reaction outcome.

Introduction: The Steric & Electronic Landscape

The regioselectivity of 2-pyridone alkylation is governed by the Pearson Hard-Soft Acid-Base (HSAB) theory and steric accessibility .

-

N-Alkylation (Thermodynamic Path): The nitrogen atom is the softer nucleophilic center. Reaction here restores the amide resonance but breaks the aromaticity of the pyridine ring. In unsubstituted pyridones, this is the preferred pathway under thermodynamic conditions (alkali bases in polar solvents). However, for 6-isopropyl-4-methylpyridin-2-ol , the isopropyl group at the C6 position (ortho to Nitrogen) severely hinders the approach of electrophiles, destabilizing the transition state for N-alkylation.

-

O-Alkylation (Kinetic/Steric Path): The oxygen atom is the harder nucleophilic center. Reaction here retains the aromaticity of the pyridine ring (forming a lactim ether). The oxygen is distal to the 6-isopropyl group, making it sterically accessible. Consequently, this substrate has a higher intrinsic bias toward O-alkylation compared to simple methyl-pyridones.

Mechanistic Pathway Diagram

Caption: Reaction pathways showing the steric blockade at the Nitrogen atom (red) vs. the accessible Oxygen atom (green).

Part 1: O-Alkylation Protocols (Targeting the Pyridine Ether)

Due to the 6-isopropyl group, O-alkylation is the facile pathway. Two robust methods are recommended.

Protocol A: Silver-Mediated Alkylation (The "Seitz" Method)

Silver salts favor O-alkylation by coordinating to the nitrogen (blocking it) or by creating a "tight" transition state where the silver halide precipitation drives the reaction at the hard oxygen center.

-

Selectivity: >95:5 (O:N)

-

Reagents: Ag₂CO₃ (Silver Carbonate), Alkyl Halide (RX), Toluene or Benzene.

Step-by-Step Protocol:

-

Setup: In a dry round-bottom flask wrapped in aluminum foil (to protect silver salts from light), suspend 6-isopropyl-4-methylpyridin-2-ol (1.0 equiv) and Ag₂CO₃ (0.6 - 1.0 equiv) in anhydrous Toluene (0.2 M concentration).

-

Addition: Add the Alkyl Halide (1.2 - 1.5 equiv). Note: Alkyl Iodides work best.

-

Reaction: Heat the mixture to reflux (110°C) with vigorous stirring. The reaction is heterogeneous; efficient stirring is critical.

-

Monitoring: Monitor by TLC or LCMS. Reaction typically completes in 4–12 hours.

-

Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove silver salts. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate. The O-alkylated product (a pyridine) is usually less polar than the N-alkylated isomer and can be purified via silica gel chromatography (Hexanes/EtOAc).

Protocol B: Mitsunobu Reaction

Ideal for alkylating with alcohols rather than halides. The bulky triphenylphosphine oxide byproduct and the steric bulk of the substrate synergistically enforce O-alkylation.

-

Selectivity: >98:2 (O:N)

-

Reagents: Alcohol (R-OH), PPh₃, DIAD or DEAD, THF.

Step-by-Step Protocol:

-

Setup: Dissolve 6-isopropyl-4-methylpyridin-2-ol (1.0 equiv), the Alcohol (1.1 equiv), and Triphenylphosphine (PPh₃, 1.2 equiv) in anhydrous THF (0.1 M) under Nitrogen/Argon.

-

Addition: Cool the solution to 0°C. Add DIAD (Diisopropyl azodicarboxylate, 1.2 equiv) dropwise over 10-15 minutes. Do not allow the temperature to spike.

-

Reaction: Allow to warm to room temperature and stir for 12–24 hours.

-

Workup: Concentrate the solvent. Triturate with Et₂O/Hexanes to precipitate PPh₃O (triphenylphosphine oxide) and filter.

-

Purification: Flash chromatography is essential to remove hydrazine byproducts.

Part 2: N-Alkylation Protocols (Targeting the Pyridone)

Achieving N-alkylation with a 6-isopropyl group is chemically difficult. Standard conditions often yield mixtures. You must use polar aprotic solvents to separate the ion pair and high temperatures to overcome the steric barrier.

Protocol C: Cesium-Promoted Thermodynamic Alkylation

Cesium (Cs⁺) is a large, soft cation that promotes the formation of a "naked" anion in polar solvents, encouraging reaction at the thermodynamic (Nitrogen) center despite the steric cost.

-

Selectivity: Variable (Often 60:40 to 80:20 N:O depending on electrophile bulk).

-

Reagents: Cs₂CO₃, Alkyl Halide, DMF or NMP.

Step-by-Step Protocol:

-

Setup: Dissolve 6-isopropyl-4-methylpyridin-2-ol (1.0 equiv) in anhydrous DMF (Dimethylformamide, 0.2 M).

-

Base Activation: Add Cs₂CO₃ (2.0 equiv). Stir at room temperature for 30 minutes to ensure deprotonation.

-

Addition: Add the Alkyl Halide (1.5 - 2.0 equiv). Note: Use primary, unhindered electrophiles (e.g., MeI, BnBr). Secondary halides will almost exclusively O-alkylate or eliminate.

-

Reaction: Heat to 80–100°C . High thermal energy is required to access the sterically crowded transition state.

-

Workup: Dilute with water and extract with EtOAc (x3). Wash organic layer with LiCl (5% aq) to remove DMF.

-

Purification: The N-alkyl product is typically more polar (lower Rf) than the O-alkyl product.

Part 3: Critical Parameter Analysis

The following table summarizes how experimental variables shift the Regiochemical Ratio (N vs O) for this specific substrate.

| Parameter | Condition Favoring O-Alkylation | Condition Favoring N-Alkylation | Mechanistic Insight |

| Solvent | Non-polar (Toluene, Benzene, Hexane) | Polar Aprotic (DMF, DMSO, NMP) | Non-polar solvents keep the cation (Ag/Na) close to the N/O, often blocking N. Polar solvents dissociate the pair, exposing N. |

| Cation | Ag⁺ (Silver) | Li⁺, Na⁺, Cs⁺ (Alkali Metals) | Ag⁺ coordinates N (soft-soft), forcing O-attack. Alkali metals favor the thermodynamic amide (N-alkyl). |

| Electrophile | Hard / Oxygen-philic (Sulfonates, Sulfates) | Soft (Alkyl Iodides) | Exception: For 6-isopropyl substrates, steric hindrance overrides this, making O-alkylation dominant even with soft electrophiles unless forced. |

| Sterics | Bulky Electrophiles (Secondary alkyls) | Small Electrophiles (Methyl, Ethyl) | The 6-isopropyl group makes N-alkylation with bulky groups nearly impossible. |

Part 4: Quality Control & Identification (NMR)

Distinguishing the isomers is critical. The aromaticity difference provides clear NMR signatures.

1H NMR Diagnostics

-

N-Alkyl Isomer (Pyridone):

-

N-CH₂ Signal: Typically 3.5 – 4.2 ppm .

-

Ring Protons: Often shifted downfield due to the cyclic amide anisotropy.

-

-

O-Alkyl Isomer (Alkoxypyridine):

-

O-CH₂ Signal: Typically 4.3 – 4.6 ppm (Deshielded by Oxygen).

-

Ring Protons: Typical pyridine aromatic shifts.

-

13C NMR Diagnostics

-

N-Alkyl (C=O): Carbonyl carbon appears at ~160–162 ppm .

-

O-Alkyl (C-O-R): The C2 carbon appears at ~163–165 ppm .

Decision Tree for Protocol Selection

Caption: Decision matrix for selecting the optimal alkylation protocol based on desired regiochemistry and electrophile nature.

References

-

Wang, N. et al. (2024). "P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters." Journal of Organic Chemistry. Link

-

Xu, L.-C. et al. (2023). "Chemo- and Regioselective Alkylation of Pyridine N-Oxides with Titanacyclopropanes." Organic Letters. Link

-

Tieckelmann, H. et al. (1972). "Alkylations of Heterocyclic Ambident Anions II. Alkylation of 2-Pyridone Salts." Journal of Organic Chemistry. (Foundational study on Ag vs Alkali salt selectivity). Link

-

Ropero, B. et al. (2016). "Pyridone Functionalization: Regioselective Deprotonation of 6-Methylpyridin-2(1H)- and -4(1H)-one Derivatives." European Journal of Organic Chemistry. Link

-

Hao, X. et al. (2015). "Mild and Regioselective N-Alkylation of 2-Pyridones in Water." Organic Letters. Link

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using 6-Isopropyl-4-methylpyridin-2-ol Derivatives

Introduction: The Versatility of the Pyridine Scaffold

Substituted pyridine rings are a cornerstone of modern medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. The ability to precisely and efficiently introduce a variety of substituents onto this heterocycle is paramount for drug discovery and development. Palladium-catalyzed cross-coupling reactions have emerged as one of the most powerful toolsets for forging carbon-carbon and carbon-heteroatom bonds, offering unparalleled scope and functional group tolerance.[1][2]

This guide focuses on the functionalization of the 6-isopropyl-4-methylpyridin-2-ol scaffold. While the pyridin-2-ol tautomer is prevalent, its direct use in cross-coupling is challenging. Therefore, this document provides protocols for the essential activation of the hydroxyl group to a more reactive leaving group (e.g., bromide), followed by detailed methodologies for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. These protocols are designed for researchers, scientists, and drug development professionals seeking to leverage this valuable building block in their synthetic campaigns.

Part 1: Prerequisite Activation of 6-Isopropyl-4-methylpyridin-2-ol

The hydroxyl group of a pyridin-2-ol is a poor leaving group for palladium-catalyzed cross-coupling. Activation to a halide or triflate is a necessary prerequisite for the subsequent coupling reactions. The conversion to a 2-bromopyridine is a common and effective strategy.

Protocol 1: Bromination of 6-Isopropyl-4-methylpyridin-2-ol

This protocol describes the conversion of the pyridin-2-ol to the corresponding 2-bromopyridine using phosphorus oxybromide (POBr₃).

Experimental Workflow: Pyridinol Activation

Caption: Workflow for the activation of the pyridinol starting material.

Materials and Equipment:

-

6-Isopropyl-4-methylpyridin-2-ol

-

Phosphorus oxybromide (POBr₃)

-

Round-bottom flask with reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate or dichloromethane for extraction

-

Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 6-isopropyl-4-methylpyridin-2-ol (1.0 eq) and phosphorus oxybromide (1.5 - 2.0 eq).

-

Heating: Heat the reaction mixture to 100-120 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring. Caution: This quenching process is exothermic.

-

Neutralization: Slowly neutralize the acidic aqueous solution by adding a saturated solution of sodium bicarbonate until gas evolution ceases and the pH is approximately 7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-bromo-6-isopropyl-4-methylpyridine.

Part 2: Palladium-Catalyzed C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron species.[3] This is arguably the most widely used cross-coupling reaction in pharmaceutical synthesis.[4]

Causality and Mechanistic Insight

The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The palladium(0) catalyst first undergoes oxidative addition into the carbon-bromine bond of the activated pyridine.[6] Subsequently, in the presence of a base, the organic group from the boronic acid (or ester) is transferred to the palladium center in a step called transmetalation. Finally, the two organic fragments on the palladium complex are joined together in the reductive elimination step, which regenerates the active palladium(0) catalyst and releases the desired biaryl product. The choice of ligand is critical to stabilize the palladium catalyst and facilitate these steps, especially with potentially coordinating substrates like pyridines.[7][8]

Catalytic Cycle: Suzuki-Miyaura Reaction

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Protocol 2: Suzuki-Miyaura Coupling of 2-Bromo-6-isopropyl-4-methylpyridine

Representative Reaction Parameters and Yields

| Entry | Arylboronic Acid (ArB(OH)₂) | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Dioxane | 100 | 90-98 |

| 3 | 3-Thiopheneboronic acid | Pd(OAc)₂ (2) | XPhos (4) | CsF | THF | 80 | 80-90 |

| 4 | 4-Acetylphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | DME/H₂O | 90 | 82-92 |

Yields are representative and may vary based on specific substrate and reaction scale.

Step-by-Step Procedure:

-

Reagent Preparation: In a dry Schlenk tube or vial, add 2-bromo-6-isopropyl-4-methylpyridine (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and, if required, the ligand.

-

Solvent and Degassing: Add the degassed solvent system (e.g., Toluene/H₂O 4:1). Degas the reaction mixture by bubbling argon or nitrogen through it for 10-15 minutes or by using three freeze-pump-thaw cycles.

-

Reaction: Seal the vessel and heat the reaction to the desired temperature (e.g., 100 °C) with stirring for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue via flash column chromatography to yield the desired biaryl product.

Part 3: Palladium-Catalyzed C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, coupling aryl halides with a wide range of primary and secondary amines.[9] This reaction is particularly challenging with 2-halopyridines due to the potential for the pyridine nitrogen to coordinate with and poison the palladium catalyst.[10]

Causality and Mechanistic Insight

The mechanism is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[9] The choice of a sterically bulky, electron-rich phosphine ligand is crucial.[11][12] These ligands promote the formation of a monoligated, highly reactive L₁Pd(0) species, which is necessary for efficient oxidative addition.[12][13] The bulk of the ligand also creates a coordinatively saturated environment around the palladium center after oxidative addition, which helps prevent poisoning by the pyridine substrate's nitrogen atom.[10] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is typically required to deprotonate the amine-palladium complex, facilitating the catalytic cycle.[14]

Catalytic Cycle: Buchwald-Hartwig Amination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 3: Buchwald-Hartwig Amination of 2-Bromo-6-isopropyl-4-methylpyridine

Representative Reaction Parameters and Yields

| Entry | Amine | Pd Pre-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 90-99 |

| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 85-95 |

| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS | THF | 80 | 88-96 |

| 4 | N-Methylaniline | Pd(OAc)₂ (2) | DavePhos (4) | Cs₂CO₃ | Toluene | 100 | 82-93 |

Yields are representative and may vary based on specific substrate and reaction scale.

Step-by-Step Procedure:

-

Reaction Setup (Glovebox): Due to the air- and moisture-sensitivity of the reagents, it is highly recommended to set up this reaction in a glovebox. In a vial, add the palladium pre-catalyst, the ligand, and the base (e.g., NaOtBu, 1.4 eq).

-

Add Reagents: Add 2-bromo-6-isopropyl-4-methylpyridine (1.0 eq) and the amine (1.2 eq).

-

Add Solvent: Add the anhydrous, degassed solvent (e.g., toluene).

-

Reaction: Seal the vial tightly, remove it from the glovebox, and place it in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C). Stir for 12-24 hours.

-

Workup: Cool the reaction to room temperature. Quench by adding water carefully. Extract with an organic solvent.

-

Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product is then purified by flash column chromatography.

Part 4: Palladium-Catalyzed C-C Bond Formation via Sonogashira Coupling

The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[15] This reaction typically employs a dual catalytic system of palladium and a copper(I) salt.[16]

Causality and Mechanistic Insight

The reaction involves two interconnected catalytic cycles.[15] The palladium cycle is similar to that of other cross-couplings, beginning with the oxidative addition of the palladium(0) catalyst to the 2-bromopyridine. The copper cycle involves the deprotonation of the terminal alkyne by the base to form a copper(I) acetylide. This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex, transferring the alkynyl group to the palladium. The final reductive elimination step yields the 2-alkynylpyridine product and regenerates the Pd(0) catalyst.[1]

Catalytic Cycles: Sonogashira Coupling

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

Protocol 4: Sonogashira Coupling of 2-Bromo-6-isopropyl-4-methylpyridine

Representative Reaction Parameters and Yields

| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 88-97 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | DMF | 80 | 90-98 |

| 3 | 1-Octyne | Pd(dppf)Cl₂ (2) | CuI (4) | K₂CO₃ | Acetonitrile | 80 | 85-94 |

| 4 | Propargyl alcohol | Pd(OAc)₂ (2) + PPh₃ (4) | CuI (5) | Et₃N/DMF | DMF | 70 | 80-90 |

Yields are representative and may vary based on specific substrate and reaction scale.

Step-by-Step Procedure:

-

Reaction Setup: To a dry Schlenk flask, add 2-bromo-6-isopropyl-4-methylpyridine (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) iodide (CuI, 4 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

-

Add Reagents and Solvent: Add the anhydrous, degassed solvent (e.g., THF), followed by the base (e.g., triethylamine, 2-3 eq), and finally the terminal alkyne (1.1 eq) via syringe.

-

Reaction: Stir the mixture at the specified temperature (e.g., 60 °C) until the starting material is consumed, as indicated by TLC or LC-MS.

-

Workup: Cool the reaction, dilute with water, and extract with an organic solvent.

-

Purification: Wash the combined organic layers with saturated ammonium chloride solution (to remove copper salts) and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

References

- Vertex AI Search. The Role of Phosphine Ligands in Palladium Catalysis.

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Available from: [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555–5559. Available from: [Link]

- BenchChem. (2025). Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines.

-

ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Available from: [Link]

-

Carrow, B. P. (2011). Mechanistic studies on palladium-catalyzed coupling reactions. University of Illinois at Urbana-Champaign. Available from: [Link]

- Gessner Group. Phosphine ligands and catalysis.

-

RSC Publishing. (2020). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers. Available from: [Link]

-

Surry, D. S., & Buchwald, S. L. (2011). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Available from: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

-

OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. Available from: [Link]

-

ResearchGate. (2016). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Available from: [Link]

-

RSC Publishing. (2014). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry. Available from: [Link]

- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with 2-Halopyridines.

-

Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available from: [Link]

-

Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis. Available from: [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]

-

MDPI. (2018). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules. Available from: [Link]

-

Wikipedia. Sonogashira coupling. Available from: [Link]

-

Wikipedia. Suzuki reaction. Available from: [Link]

-

Fleckenstein, C. A., & Plenio, H. (2008). Highly Efficient Suzuki-Miyaura Coupling of Heterocyclic Substrates Through Rational Reaction Design. Chemistry – A European Journal, 14(14), 4267–4279. Available from: [Link]

-

Li, Y., Hong, X., Collard, D. M., & El-Sayed, M. A. (2000). Suzuki cross-coupling reactions catalyzed by palladium nanoparticles in aqueous solution. Organic Letters, 2(15), 2385–2388. Available from: [Link]

-

Cormac Quigley. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. Available from: [Link]

-

RSC Publishing. (2021). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available from: [Link]

-

Organic Chemistry with Lluís Llorens Palomo. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]

-

MDPI. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics. Available from: [Link]

-

ResearchGate. Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Available from: [Link]

-

NIH. (2023). Mechanistic insights into excited-state palladium catalysis for C–S bond formations and dehydrogenative sulfonylation of amines. Available from: [Link]

-

ResearchGate. (2007). Synthesis of 4-isopropyl-bis-2,6-morpholin-4-ylmethyl-1-phenol. Available from: [Link]

-

MDPI. (2022). Synthesis of 6-Methyluracilpentylviologen Resorcinarene Cavitand. Available from: [Link]

-

Diva Portal. (2025). Reaction Chemistry & Engineering. Available from: [Link]

-

MIT. (2006). Z-Selective Olefin Metathesis Processes Catalyzed by a Molybdenum Hexaisopropylterphenoxide Monopyrrolide Complex. Available from: [Link]

-

ResearchGate. (2007). Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carboxylate. Available from: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. gessnergroup.com [gessnergroup.com]

- 12. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 16. pubs.acs.org [pubs.acs.org]

Procedure for converting 6-isopropyl-4-methylpyridin-2-ol to triflate intermediates

Application Note: High-Efficiency Synthesis of 6-Isopropyl-4-methylpyridin-2-yl Triflate

Part 1: Strategic Analysis & Chemical Logic

1.1 Executive Summary

The conversion of 6-isopropyl-4-methylpyridin-2-ol (CAS: 56062-03-4) to its corresponding triflate, 6-isopropyl-4-methylpyridin-2-yl trifluoromethanesulfonate , is a critical activation step in medicinal chemistry.[1] This transformation converts a chemically inert pyridone/hydroxyl motif into a highly reactive pseudohalide (

1.2 Mechanistic Insight: The Tautomer Challenge The substrate exists in a tautomeric equilibrium between the 2-pyridone (amide-like, dominant in solution) and 2-hydroxypyridine (enol-like) forms.[1] Successful triflation requires trapping the O-nucleophile rather than the N-nucleophile.[1]

-

Reagent Selection: Triflic anhydride (

) is the "hard" electrophile of choice. Unlike softer electrophiles that may favor N-alkylation, -

Base Role: A non-nucleophilic or heteroaromatic base (Pyridine or 2,6-Lutidine) is essential to scavenge the triflic acid (

) byproduct, preventing proton-catalyzed decomposition while buffering the reaction to favor the O-tautomer.[1]

1.3 Reaction Pathway Visualization

Figure 1: Mechanistic pathway highlighting the critical tautomeric shift required for O-triflation.[1]

Part 2: Detailed Experimental Protocol

2.1 Materials & Equipment

| Component | Specification | Role |

| Substrate | 6-Isopropyl-4-methylpyridin-2-ol (CAS 56062-03-4) | Starting Material |

| Reagent | Trifluoromethanesulfonic anhydride ( | Electrophile (Keep sealed/cold) |

| Base | Pyridine (Anhydrous) | Acid Scavenger / Solvent |

| Solvent | Dichloromethane (DCM), Anhydrous | Reaction Medium |

| Quench | Sat.[1][2] Aqueous | Neutralization |

| Atmosphere | Nitrogen ( | Moisture Exclusion |

2.2 Step-by-Step Methodology

Step 1: Preparation of the Reaction Vessel

-

Flame-dry or oven-dry a 100 mL round-bottom flask (RBF) containing a magnetic stir bar.

-

Cool the flask under a stream of dry nitrogen.

-

Seal with a rubber septum and maintain a positive pressure of nitrogen throughout the procedure.

Step 2: Solubilization (0 min)

-

Charge the flask with 6-isopropyl-4-methylpyridin-2-ol (1.0 equiv, e.g., 500 mg).[1]

-

Add Anhydrous DCM (concentration ~0.2 M, e.g., 15 mL).

-

Add Anhydrous Pyridine (3.0 equiv). Note: Pyridine acts as both base and co-solvent to solubilize the pyridone.[1]

-

Cool the resulting suspension/solution to 0°C using an ice-water bath. Stir for 10 minutes to ensure thermal equilibrium.

Step 3: Electrophile Addition (Critical Step)

-

Draw Triflic Anhydride (

) (1.2 equiv) into a glass syringe. Caution: -

Add the

dropwise over 10–15 minutes.-

Observation: The solution may turn yellow or light orange. A white precipitate (pyridinium triflate salt) will form.[3]

-

Control: Maintain temperature at 0°C. Rapid addition causes exotherms that degrade regioselectivity.

-

Step 4: Reaction Progression

-

Allow the reaction to warm slowly to Room Temperature (23°C) .

-

Stir for 1–3 hours .

-

Monitoring: Check by TLC (Solvent: 20% EtOAc/Hexanes).

-

Substrate: Low

(highly polar/H-bonding).[1] -

Product: High

(non-polar). -

Visualization: UV active (254 nm).

-

Step 5: Workup & Isolation [1][4]

-

Cool the mixture back to 0°C (ice bath).

-

Quench: Slowly add cold saturated

(10 mL). Stir vigorously for 5 minutes. -

Extraction: Transfer to a separatory funnel. Extract with DCM (

mL). -

Wash: Wash combined organics with cold 0.5 M HCl (rapidly, to remove excess pyridine) followed by Brine . Note: Do not prolong exposure to acid; the triflate can hydrolyze.[1]

-

Drying: Dry over anhydrous

or

Step 6: Purification

-

Flash Chromatography: Silica gel.[1]

-

Eluent: Gradient of 0%

10% EtOAc in Hexanes. -

Storage: The product is an oil or low-melting solid.[1] Store at -20°C under argon. Pyridyl triflates are generally stable but can decompose upon prolonged exposure to moisture at RT.

Part 3: Data Analysis & Troubleshooting

3.1 Expected Analytical Data

-

NMR (CDCl

-

NMR:

-

Diagnostic singlet around -73 to -75 ppm (characteristic of aryl triflates).[1]

-

3.2 Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield / Recovery | Hydrolysis during workup | Use cold buffers; avoid prolonged contact with aqueous base/acid.[1] |

| N-Triflated Byproduct | Temperature too high | Ensure addition is strictly at 0°C; add |

| Black Tar Formation | Exotherm / Impure | Distill |

| Incomplete Reaction | Wet Solvents | Use freshly distilled DCM/Pyridine; water destroys |

3.3 Workflow Visualization

Figure 2: Operational workflow for the synthesis and isolation of the target triflate.

Part 4: References

-

General Protocol for Pyridin-2-ol Triflation:

-

Comins Reagent Alternative (For Sensitive Substrates):

-

Comins, D. L., & Dehghani, A. "Pyridine-Derived Triflating Reagents: An Improved Preparation of Vinyl Triflates from Metallo Enolates." Tetrahedron Letters, 1992, 33(42), 6299–6302. Link

-

-

Substrate Data:

-

Safety Data:

Sources

Troubleshooting & Optimization

Resolving solubility issues of 6-isopropyl-4-methylpyridin-2-ol in aqueous buffers

[1][2]

Executive Summary: The "Pyridone Trap"

Users frequently encounter unexpected precipitation when working with 6-isopropyl-4-methylpyridin-2-ol . While the "ol" suffix suggests a phenol-like solubility profile (ionizable at physiological pH), this molecule behaves differently due to lactam-lactim tautomerism .[1][2]

In aqueous buffers and solid states, this compound exists predominantly as the 2-pyridone (lactam) tautomer.[3][4] Unlike phenols, 2-pyridones form stable, DNA-base-pair-like dimers via intermolecular hydrogen bonding.[1][2] This high lattice energy creates a "solubility cliff," rendering the compound poorly soluble in water despite its moderate lipophilicity (LogP ~2.0).[4]

This guide provides evidence-based protocols to disrupt these intermolecular dimers and achieve stable aqueous formulations for in vitro and in vivo assays.[1][2][4]

Chemical Context & Mechanism[1][2][4]

To solve the solubility issue, one must understand the species present in solution.[4]

Tautomeric Equilibrium

The equilibrium heavily favors the 2-pyridone form (

-

Loss of Ionization: The N-H proton is extremely weakly acidic (pKa

11.7). The carbonyl oxygen is weakly basic (pKangcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> 0.7). Consequently, the molecule remains neutral across the entire physiological pH range (pH 1.0 – 10.0).[4] -

Aggregation: The neutral pyridone species self-associates into dimers, leading to rapid crystallization upon dilution from organic stocks.[2][4]

Visualization of Tautomerism

The following diagram illustrates the dominant species and the dimerization trap.

[4]

Troubleshooting Guide (Q&A)

Issue 1: "I adjusted the buffer to pH 7.4, but it still precipitates."

Diagnosis: Misunderstanding of pKa.[2][4] Explanation: As detailed above, the pKa of the pyridone nitrogen is ~11.[4]7. Adjusting pH to 7.4 leaves 100% of the molecule in its neutral, insoluble form.[4] Solution:

-

Action: Switch to a Cosolvent System (Protocol A) or a Cyclodextrin Formulation (Protocol B).

Issue 2: "My 100 mM DMSO stock crashes out when added to media (1:1000 dilution)."

Diagnosis: "Kinetic Solubility" failure due to local supersaturation.[2][4] Explanation: When a drop of DMSO stock hits the aqueous buffer, the local concentration transiently exceeds the solubility limit, causing immediate nucleation.[4] The stable crystal lattice of the pyridone prevents re-dissolution.[4] Solution:

-

Action: Use the "Sub-surface Injection" technique.[4]

Issue 3: "Can I use this for animal studies? The DMSO concentration is too high."

Diagnosis: Toxicity limits of cosolvents. Explanation: High DMSO loads (>5%) are toxic in vivo.[4] Solution:

Validated Protocols

Protocol A: Standard In Vitro Preparation (Assay Ready)

Best for: Enzyme assays, Cell culture (up to 100 µM)

| Component | Role | Final Conc. | Notes |

| DMSO | Primary Solvent | 0.5% - 1.0% | Dissolves the dimer.[1][2] |

| Tween 80 | Surfactant | 0.01% | Prevents micro-aggregation.[2][4] |

| Buffer | Aqueous Phase | >98% | PBS or HEPES.[2][4] |

Step-by-Step:

-

Prepare a 1000x Stock in 100% anhydrous DMSO (e.g., 10 mM).

-

Tip: Sonicate for 5 mins at 37°C to ensure complete dimer disruption.

-

-

Perform an Intermediate Dilution :

Protocol B: High-Concentration Stock for In Vivo (20 mg/kg)

Best for: IP or PO dosing in mice/rats[1][2]

Vehicle: 20% (w/v) HP-β-CD in Saline.[1][2][4]

Step-by-Step:

-

Weigh HP-β-CD (Hydroxypropyl-beta-cyclodextrin) and dissolve in sterile water to make a 40% (w/v) solution.[1][2][4]

-

Weigh 6-isopropyl-4-methylpyridin-2-ol .

-

Dissolve the compound in a minimal volume of PEG400 (Polyethylene glycol 400) or DMSO (keep DMSO < 5% of final volume).[4]

-

Slowly add the 40% HP-β-CD solution to the compound mixture while vortexing.

-

Dilute with Saline to reach the final volume (Final CD conc: 20%).

-

Critical Step: Sonicate for 20-30 minutes. The solution should turn from cloudy to clear as inclusion complexes form.

Decision Tree for Solubility Optimization

Use the following workflow to select the correct formulation strategy based on your required concentration.

References

-

Tautomerism of 2-Hydroxypyridines

-

Solubility of Pyridone Scaffolds

- Title: "Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions"

- Source:RSC Advances (2022)

- Context: Discusses the physicochemical properties of 2-pyridones, including lipophilicity and hydrogen bonding potential in drug design.

-

[1]

-

Cyclodextrin Complexation

-

Micellar Catalysis & Solubility

Sources

- 1. CAS 2814-20-2: 2-Isopropyl-6-methyl-4-pyrimidinol [cymitquimica.com]

- 2. 2-Isopropyl-6-methyl-4-pyrimidinol | C8H12N2O | CID 135444498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 1698293-93-4: 2-Isopropyl-4-methylpyridin-3-amine [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Technical Support Center: Purification of 6-isopropyl-4-methylpyridin-2-ol

Welcome to the technical support center for the synthesis and purification of 6-isopropyl-4-methylpyridin-2-ol. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this pyridinone scaffold with high purity. We will move beyond simple procedural lists to explore the chemical principles behind common purification challenges, providing you with the expertise to troubleshoot effectively.

Part 1: Frequently Asked Questions (FAQs) & Initial Assessment

This section addresses the most common initial questions and provides guidance on assessing your crude product.

Q1: My crude reaction mixture is dark brown/yellow. What is the likely cause?

This is a common observation in pyridinone synthesis. The coloration typically arises from highly conjugated byproducts or degradation products formed under the reaction conditions (e.g., high temperature, strong base/acid). These impurities, even at low concentrations, can impart significant color. The goal of the purification process will be to separate the desired, often colorless or pale-yellow, product from these chromophores.

Q2: What are the most probable impurities I should expect in my crude 6-isopropyl-4-methylpyridin-2-ol?

The impurity profile depends heavily on the synthetic route. However, for typical condensation-based syntheses of substituted pyridinones, you should anticipate:

-

Unreacted Starting Materials: The most straightforward impurities to identify if you have analytical standards.

-

Incompletely Cyclized Intermediates: The reaction to form the pyridinone ring may stall, leaving linear or partially cyclized precursors in the mixture.[1]

-

Over-Alkylated or Side-Reaction Products: Depending on the reagents used, side reactions on the pyridine ring or its substituents can occur.[2][3]

-

Residual Catalysts and Reagents: Acids, bases, or metal catalysts used in the synthesis must be thoroughly removed.

Q3: What are the essential first steps to analyze my crude product's purity?

Before attempting any large-scale purification, a small-scale analytical assessment is crucial. This data will guide your purification strategy.

| Analytical Technique | Purpose | Key Insights Gained |

| Thin-Layer Chromatography (TLC) | Rapid, qualitative assessment of mixture complexity. | - Number of components in the mixture.- Polarity difference between the product and impurities.- Helps in selecting a solvent system for column chromatography. |

| High-Performance Liquid Chromatography (HPLC) | Quantitative assessment of purity. | - Provides a precise purity percentage (area under the curve).- Detects impurities that may co-elute on TLC.- Crucial for tracking purity improvement across steps.[4] |

| Proton NMR (¹H NMR) | Structural confirmation and purity estimation. | - Confirms the structure of the desired product.- Can reveal the presence and relative ratio of major impurities.- Integration of impurity peaks vs. product peaks gives a rough purity estimate. |

| Mass Spectrometry (MS) | Molecular weight confirmation. | - Confirms the mass of the desired product.- Can help in identifying the mass of unknown impurity peaks from HPLC (LC-MS). |

Part 2: Troubleshooting Purification by Recrystallization

Recrystallization is the most efficient purification method for solid compounds when a suitable solvent is found. It leverages differences in solubility between the desired compound and impurities at different temperatures.[5]

Q4: How do I select the ideal solvent for recrystallizing 6-isopropyl-4-methylpyridin-2-ol?

The ideal solvent is one in which your product is highly soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble at all temperatures.[6][7]

Protocol: Solvent Screening

-

Place ~20-30 mg of your crude solid into a small test tube.

-

Add a few drops of the test solvent and observe solubility at room temperature. The compound should ideally be insoluble or sparingly soluble.

-

Heat the mixture gently (e.g., in a warm water bath). The compound should dissolve completely.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath.

-

Observe for the formation of well-defined crystals. A rapid precipitation or lack of crystals indicates a poor solvent choice.

Commonly tested solvents include ethanol, methanol, isopropanol, ethyl acetate, acetonitrile, toluene, and mixtures with water or hexanes.

Q5: My product "oiled out" during cooling instead of forming crystals. What went wrong and how do I fix it?

"Oiling out" occurs when the solute's solubility is so low in the cooling solvent that it comes out of solution above its melting point.

Causality & Solution:

-

High Impurity Level: Impurities can depress the melting point of the mixture, leading to an oil.

-

Cooling Too Rapidly: Prevents the orderly arrangement of molecules into a crystal lattice.[8]

-

Poor Solvent Choice: The solvent may be too nonpolar for the pyridin-2-ol.

Troubleshooting Steps:

-

Re-heat the solution until the oil redissolves completely.

-

Add a small amount of a more polar co-solvent (in which the compound is more soluble) to the hot solution.

-

Allow the solution to cool much more slowly. Insulating the flask can help.

-

If it oils out again, try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.

Q6: My recovery after recrystallization is very low. How can I improve the yield?

Low yield is often a result of using too much solvent or premature crystallization.

Troubleshooting Steps:

-

Use the Minimum Amount of Hot Solvent: During the dissolution step, add the hot solvent in small portions until the solid just dissolves.[6] An excess of solvent will keep more of your product in solution upon cooling.

-

Ensure Slow Cooling: Cooling too quickly traps impurities and reduces the formation of large, pure crystals.

-

Recover a Second Crop: The remaining solution (mother liquor) after the first filtration still contains dissolved product. Concentrate this solution by boiling off some of the solvent and cool it again to obtain a second, often less pure, crop of crystals.[6]

Recrystallization Troubleshooting Flowchart

Caption: A workflow for troubleshooting common recrystallization issues.

Part 3: Troubleshooting Purification by Column Chromatography

When recrystallization is ineffective, column chromatography is the workhorse for purifying organic compounds. It separates molecules based on their differential adsorption to a stationary phase while a mobile phase flows through.[9]

Q7: Why are my chromatographic peaks tailing during HPLC analysis or column fractionation?

Peak tailing is a classic problem when purifying basic compounds like pyridines on standard silica gel.[10]

Causality & Solution: The nitrogen atom in the pyridine ring is basic (pKa ~5-6) and can be protonated.[10] Silica gel has acidic silanol groups (Si-OH) on its surface. The protonated, positively charged pyridine can interact strongly and non-specifically with the negatively charged, deprotonated silanol groups (SiO⁻), leading to a slow, uneven elution process that manifests as tailing.

Troubleshooting Steps:

-

Add a Basic Modifier: Add a small amount of a volatile base, such as triethylamine (TEA) or pyridine (~0.1-1%), to your eluent. This base will compete for the acidic sites on the silica, masking them from your product and leading to sharper peaks.

-

Switch to a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral alumina or a polymer-based column for HPLC.[10]

Q8: My compound is either stuck to the top of the column or elutes immediately. How do I achieve the right retention?